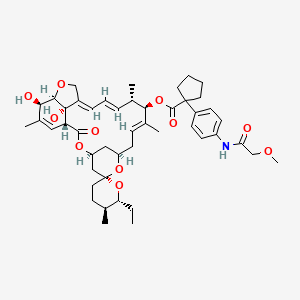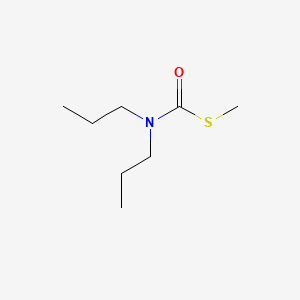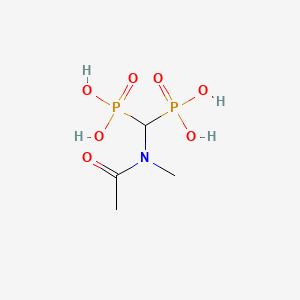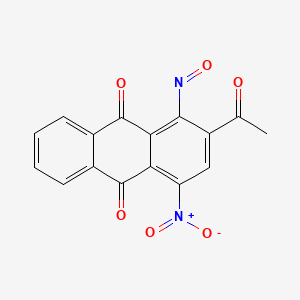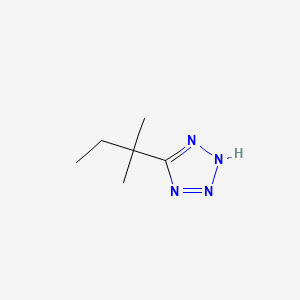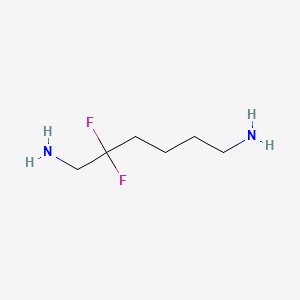
1,5,9,13-Tetraazacycloheptadecan-6-one, 8-tridecyl-, trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5,9,13-Tetraazacycloheptadecan-6-one, 8-tridecyl-, trihydrochloride is a complex organic compound characterized by its unique structure, which includes a macrocyclic ring with multiple nitrogen atoms and a long alkyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,13-Tetraazacycloheptadecan-6-one, 8-tridecyl-, trihydrochloride typically involves the cyclization of linear precursors containing amine groups. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. The specific steps may include:
Formation of Linear Precursor: The initial step involves the synthesis of a linear precursor with amine groups at specific positions.
Cyclization: The linear precursor undergoes cyclization in the presence of a strong acid or base, leading to the formation of the macrocyclic ring.
Alkylation: The macrocyclic compound is then alkylated with a tridecyl group to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are also implemented to handle the strong acids or bases used in the synthesis.
化学反应分析
Types of Reactions
1,5,9,13-Tetraazacycloheptadecan-6-one, 8-tridecyl-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
1,5,9,13-Tetraazacycloheptadecan-6-one, 8-tridecyl-, trihydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 1,5,9,13-Tetraazacycloheptadecan-6-one, 8-tridecyl-, trihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The pathways involved may include:
Binding to Metal Ions: The compound binds to metal ions, forming stable complexes.
Interaction with Enzymes: The metal complexes can interact with enzymes, inhibiting or activating their activity.
Cellular Uptake: The compound can be taken up by cells, where it exerts its effects on cellular processes.
相似化合物的比较
1,5,9,13-Tetraazacycloheptadecan-6-one, 8-tridecyl-, trihydrochloride can be compared with other similar compounds, such as:
1,5,9,13-Tetraazacycloheptadecan-6-one, 1,9,13-trimethyl-8-tridecyl-: Similar structure but with different alkyl groups.
1,5,9,13-Tetraazacycloheptadecan-6-one, 1,9,13-trimethyl-8-undecyl-: Another similar compound with a different alkyl chain length.
The uniqueness of this compound lies in its specific alkyl group and its ability to form stable complexes with metal ions, making it valuable for various applications.
属性
CAS 编号 |
396117-46-7 |
|---|---|
分子式 |
C26H57Cl3N4O |
分子量 |
548.1 g/mol |
IUPAC 名称 |
8-tridecyl-1,5,9,13-tetrazacycloheptadecan-6-one;trihydrochloride |
InChI |
InChI=1S/C26H54N4O.3ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-25-24-26(31)30-23-16-21-28-19-14-13-18-27-20-15-22-29-25;;;/h25,27-29H,2-24H2,1H3,(H,30,31);3*1H |
InChI 键 |
JOGZCZKIQQNGQG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC1CC(=O)NCCCNCCCCNCCCN1.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





